REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:13][CH2:12][O:11][C:10]2=[O:14])[CH:5]=[CH:6][C:7]=1[Cl:8].[BrH:15].O=S(Cl)Cl.[C:20]1(C)C=CC=CC=1>C(O)(=O)C>[CH3:20][O:11][C:10](=[O:14])[CH:9]([C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=1)[CH2:13][CH2:12][Br:15]
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1C(OCC1)=O
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice/water
|
Type
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EXTRACTION
|
Details
|
extracted with isopropylethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with NaCl aq.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness and 100 mL methanol
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
formed from ethyl acetate and heptane
|
Type
|
CUSTOM
|
Details
|
The combined product fractions were evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CCBr)C1=CC(=C(C=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |